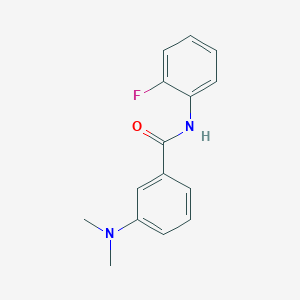

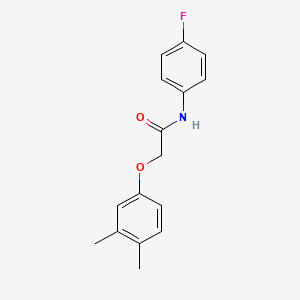

3-(dimethylamino)-N-(2-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is a benzamide derivative, characterized by the presence of a dimethylamino group and a fluorophenyl group. Its structural uniqueness lies in the electron-donating ability of the dimethylamino group and the electron-withdrawing nature of the fluorophenyl group, affecting its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of benzamide derivatives often involves amide bond formation strategies, coupling carboxylic acid derivatives with amines. While specific synthesis details for "3-(dimethylamino)-N-(2-fluorophenyl)benzamide" are scarce, analogous compounds, such as those described by Al-Hourani et al. (2016), highlight methods like N-acylation and direct amidation under controlled conditions to introduce the desired functional groups with high specificity and yield (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their chemical reactivity and interaction with biological systems. Kranjc et al. (2012) discuss the crystal structures of related benzamide compounds, revealing that hydrogen bonding and π-π interactions significantly influence their solid-state arrangement and potentially their reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition, largely due to the presence of reactive amide bonds and aromatic systems. The compound's fluorine atom can further influence its reactivity, making it a suitable candidate for various organic transformations.

Physical Properties Analysis

The physical properties of "3-(dimethylamino)-N-(2-fluorophenyl)benzamide," such as melting point, solubility, and crystallinity, are essential for its application in chemical synthesis and material science. For instance, Chopra et al. (2008) detail how subtle structural differences, including the presence of fluorine, affect the crystallinity and polymorphism of benzamide derivatives, which can significantly impact their physical properties (Chopra & Row, 2008).

Wirkmechanismus

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry if it exhibits biological activity .

Eigenschaften

IUPAC Name |

3-(dimethylamino)-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-18(2)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMWUGXPWZCLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-fluorophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)

![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)

![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)

![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)

![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)